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For Researchers, Scientists, and Drug Development Professionals

Introduction

MRTX-EX185 is a potent and selective inhibitor of KRAS G12D, a common oncogenic driver in
various cancers.[1][2] This document provides detailed protocols for key cell-based assays to
characterize the activity of MRTX-EX185 formic, the salt form of the compound, which is often
utilized for its improved stability and solubility.[2] The provided assays are designed to assess
the compound's impact on cell proliferation, target engagement, and downstream signaling in
relevant cancer cell models.

Data Presentation

The following tables summarize the reported in vitro activity of MRTX-EX185. These values can
be used as a reference for expected outcomes when performing the described assays.

Table 1: In Vitro Inhibitory Activity of MRTX-EX185
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Target/Cell Line Assay Type IC50 (nM) Reference
KRAS G12D Biochemical Assay 20 [1112]
KRAS WT Biochemical Assay 110 [1][2]
KRAS G12C Biochemical Assay 290 [1112]
KRAS Q61H Biochemical Assay 130 [1][2]
KRAS G13D Biochemical Assay 240 [1][2]

SW-1990 (KRAS

Cell Proliferation 70 [1]12]
G12D)

Table 2: Cellular Target Engagement of MRTX-EX185

Cell Line Assay Type IC50 (nM) Reference

KRAS G12D

] BRET Assay 90
expressing cells
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Caption: Simplified KRAS signaling pathway and the inhibitory action of MRTX-EX185.
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Caption: General workflow for cell-based characterization of MRTX-EX185 formic.

Experimental Protocols
Cell Culture

a. SW-1990 (Human Pancreatic Adenocarcinoma, KRAS G12D)

o Growth Medium: ATCC-formulated Leibovitz's L-15 Medium (ATCC, Cat. No. 30-2008)
supplemented with 10% fetal bovine serum (FBS).

e Culture Conditions: 37°C in a humidified atmosphere without CO2.

e Subculturing:

[e]

Aspirate and discard the culture medium.

o Briefly rinse the cell layer with 0.25% (w/v) Trypsin- 0.53 mM EDTA solution to remove all
traces of serum that contains trypsin inhibitor.

o Add 2.0 to 3.0 mL of Trypsin-EDTA solution to the flask and observe cells under an
inverted microscope until the cell layer is dispersed (usually within 5 to 15 minutes).

o Add 6.0 to 8.0 mL of complete growth medium and aspirate cells by gently pipetting.

o Transfer the cell suspension to a centrifuge tube and spin at approximately 125 x g for 5 to
10 minutes.

o Discard the supernatant and resuspend the cell pellet in fresh growth medium.

o Add appropriate aliquots of the cell suspension to new culture vessels.

o Cultures should be split every 3 to 4 days at a ratio of 1:3 to 1:6.

b. HEK293 (Human Embryonic Kidney, KRAS Wild-Type)

o Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS.

e Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
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Subculturing:
o Follow steps 1-7 as described for SW-1990 cells.
o Cultures should be split every 2 to 3 days at a ratio of 1:4 to 1:8.

c. Ba/F3 (Murine Pro-B, IL-3 Dependent)

Growth Medium: RPMI-1640 medium supplemented with 10% FBS and 10 ng/mL murine IL-
3.

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

Subculturing:
o Centrifuge the cell suspension at 125 x g for 5 to 7 minutes.
o Discard the supernatant and resuspend the cell pellet in fresh growth medium.

o Maintain cell density between 5 x 10”4 and 5 x 1075 viable cells/mL.

Cell Proliferation Assay (CellTiter-Glo® Luminescent
Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantitation of ATP,
which is an indicator of metabolically active cells.

Materials:

SW-1990 cells (or other KRAS G12D mutant cell line)

HEK293 cells (as a KRAS wild-type control)

Complete growth medium

MRTX-EX185 formic (stock solution in DMSO)

Opaque-walled 96-well or 384-well microplates
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o CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
e Luminometer
Protocol:
o Cell Seeding:
o Trypsinize and count SW-1990 and HEK293 cells.

o Seed 2,000-5,000 cells per well in 100 pL of complete growth medium into an opaque-
walled 96-well plate.

o Incubate the plate at 37°C for 24 hours to allow cells to attach.
e Compound Treatment:

o Prepare a serial dilution of MRTX-EX185 formic in complete growth medium. A typical
concentration range to test would be from 0.1 nM to 10 uM. Include a vehicle control
(DMSO) at the same final concentration as the highest compound concentration.

o Carefully remove the medium from the wells and add 100 pL of the compound dilutions to
the respective wells.

o Incubate the plate at 37°C for 72 hours.
e Assay Procedure:

o Equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature for
approximately 30 minutes.

o Add 100 pL of CellTiter-Glo® Reagent to each well.
o Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
o Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

o Measure the luminescence using a luminometer.
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o Data Analysis:

o Calculate the percentage of cell viability for each concentration relative to the vehicle
control.

o Plot the percentage of viability against the log of the compound concentration and fit a
dose-response curve to determine the IC50 value.

Phospho-ERK (p-ERK) Inhibition Assay (ELISA)

This assay measures the level of phosphorylated ERK1/2 (Thr202/Tyr204), a key downstream
effector in the KRAS signaling pathway, to assess the target engagement of MRTX-EX185.

Materials:

SW-1990 cells

o Complete growth medium

o MRTX-EX185 formic (stock solution in DMSO)

e 96-well tissue culture plates

e Phospho-ERK1/2 (Thr202/Tyr204) Sandwich ELISA kit (e.g., from Cell Signaling Technology
or Invitrogen)

Microplate reader

Protocol:

o Cell Seeding and Serum Starvation:

o Seed SW-1990 cells in a 96-well plate at a density of 20,000-40,000 cells per well in 100
pL of complete growth medium.

o Incubate overnight at 37°C.

o The following day, gently aspirate the medium and replace it with 100 pL of serum-free
medium. Incubate for 4-6 hours to serum-starve the cells.
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Compound Treatment:
o Prepare serial dilutions of MRTX-EX185 formic in serum-free medium.

o Add the compound dilutions to the wells and incubate for 2 hours at 37°C.

Cell Lysis:

o After treatment, aspirate the medium and lyse the cells according to the ELISA kit
manufacturer's instructions. This typically involves adding a lysis buffer and incubating on
ice.

ELISA Procedure:

o Perform the ELISA according to the manufacturer's protocol. This will involve adding the
cell lysates to the antibody-coated plate, followed by incubation with detection and HRP-
conjugated antibodies, and finally adding the substrate for color development.

Data Analysis:
o Measure the absorbance at the appropriate wavelength using a microplate reader.

o Calculate the percentage of p-ERK inhibition for each concentration relative to the vehicle
control.

o Plot the percentage of inhibition against the log of the compound concentration and fit a
dose-response curve to determine the IC50 value.

Cellular Target Engagement Assay (NanoBRET™)

The NanoBRET™ Target Engagement Intracellular Assay measures the binding of a test
compound to a target protein in live cells. It utilizes Bioluminescence Resonance Energy
Transfer (BRET) between a NanoLuc® luciferase-tagged KRAS protein and a cell-permeable
fluorescent tracer.

Materials:

o HEK293 cells
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e Opti-MEM® | Reduced Serum Medium

e Plasmid DNA for NanoLuc®-KRAS G12D fusion protein
o Transfection reagent (e.g., FUGENE® HD)

e NanoBRET™ KRAS Tracer

e NanoBRET™ Nano-Glo® Substrate

o White, opaque 96-well or 384-well assay plates

e Luminometer capable of measuring BRET

Protocol:

» Transfection:

o Co-transfect HEK293 cells with the NanoLuc®-KRAS G12D fusion vector and a
transfection carrier DNA according to the manufacturer's protocol.

o Plate the transfected cells in white, opaque assay plates and incubate for 24 hours.

e Compound and Tracer Addition:

o

Prepare serial dilutions of MRTX-EX185 formic in Opti-MEM®.

[e]

Add the compound dilutions to the wells.

o

Prepare the NanoBRET™ Tracer in Opti-MEM® and add it to the wells. The final tracer
concentration should be optimized for the specific assay.

o

Incubate the plate at 37°C for 2 hours.
e Substrate Addition and Measurement:

o Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's
instructions.
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o Add the substrate to each well.

o Read the donor emission (460 nm) and acceptor emission (600 nm) within 10 minutes
using a BRET-capable luminometer.

o Data Analysis:
o Calculate the BRET ratio (Acceptor Emission / Donor Emission).
o Normalize the BRET ratios to the vehicle control.

o Plot the normalized BRET ratio against the log of the compound concentration and fit a
dose-response curve to determine the IC50 value, which represents the concentration of
the compound required to displace 50% of the tracer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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